![molecular formula C40H53NO8 B12626609 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate is a complex organic molecule with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.
Introduction of hydroxyl and oxo groups: These functional groups can be introduced through selective oxidation reactions, using reagents such as chromium trioxide or potassium permanganate.
Attachment of the oxoethyl and oxobutanoate groups: These groups can be introduced through esterification reactions, using appropriate carboxylic acids and alcohols under acidic or basic conditions.
Formation of the phenyloxan ring: This step involves the cyclization of a suitable precursor, often through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the oxo groups can yield hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving hydroxyl and oxo groups.
Medicine: As a potential therapeutic agent, due to its unique structure and reactivity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amino group can also interact with biological targets, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate: This compound is structurally similar but may have different substituents or functional groups.
Betamethasone: A glucocorticoid with a similar cyclopenta[a]phenanthrene core, used as an anti-inflammatory agent.
Uniqueness
The unique combination of functional groups in this compound, including hydroxyl, oxo, and amino groups, distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C40H53NO8 |
|---|---|
Peso molecular |
675.8 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C40H53NO8/c1-36(2)25-39(19-21-49-36,26-8-6-5-7-9-26)18-20-41-33(45)12-13-34(46)48-24-32(44)40(47)17-15-30-29-11-10-27-22-28(42)14-16-37(27,3)35(29)31(43)23-38(30,40)4/h5-9,14,16,22,29-31,35,43,47H,10-13,15,17-21,23-25H2,1-4H3,(H,41,45)/t29-,30-,31-,35+,37-,38-,39?,40-/m0/s1 |
Clave InChI |
YOWPTSSNYPDMHV-NSJZKQJASA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCCC4(CCOC(C4)(C)C)C5=CC=CC=C5)O)CCC6=CC(=O)C=C[C@]36C)O |
SMILES canónico |
CC1(CC(CCO1)(CCNC(=O)CCC(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)
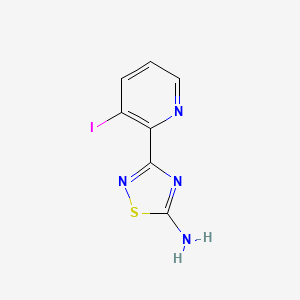


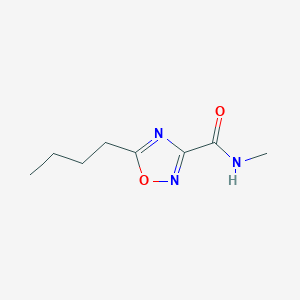
![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)
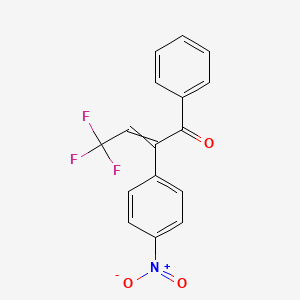
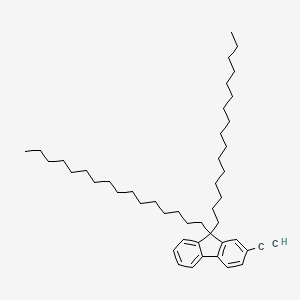
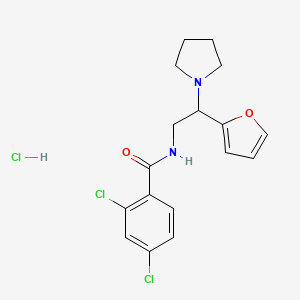


![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
